3-Phenyl-1,2-thiazole-5-carboxylic acid
CAS No.: 13363-69-4
Cat. No.: VC4363368
Molecular Formula: C10H7NO2S
Molecular Weight: 205.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13363-69-4 |
|---|---|
| Molecular Formula | C10H7NO2S |
| Molecular Weight | 205.23 |
| IUPAC Name | 3-phenyl-1,2-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H7NO2S/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |
| Standard InChI Key | IEGXCDUXWSIMOK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NSC(=C2)C(=O)O |
Introduction
Structural Elucidation and Molecular Properties
Core Structure and Functional Groups
The compound consists of a 1,2-thiazole ring substituted at position 3 with a phenyl group and at position 5 with a carboxylic acid moiety. The molecular formula (C₁₀H₇NO₂S) corresponds to a molecular weight of 205.23 g/mol . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1=CC=C(C=C1)C2=NSC(=C2)C(=O)O | |
| InChI | InChI=1S/C10H7NO2S/c12-10... | |
| InChIKey | IEGXCDUXWSIMOK-UHFFFAOYSA-N | |
| Predicted CCS (Ų) | 142.0 ([M+H]⁺) |
The planar thiazole ring facilitates π-π interactions, while the carboxylic acid group enhances solubility in polar solvents .
Crystallographic and Spectroscopic Data
While crystallographic data are unavailable, NMR and mass spectrometry analyses of related compounds (e.g., methyl 3-phenyl-1,2-thiazole-5-carboxylate) reveal characteristic signals:
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¹H NMR: Aromatic protons (δ 7.31–7.50 ppm), thiazole protons (δ 6.71–7.18 ppm), and carboxylic acid protons (δ 12.30 ppm) .
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MS/MS: Dominant fragments at m/z 205.02 ([M-H]⁻) and 206.03 ([M+H]⁺) .
Synthesis and Optimization Strategies
Hantzsch Cyclization
The most efficient route involves Hantzsch cyclization of N-phenyl-N-thiocarbamoyl-β-alanine (1) with monochloroacetic acid under basic conditions . Key parameters:
| Condition | Yield (%) | Solvent | Base | Temperature |
|---|---|---|---|---|
| Optimal | 78 | Water | Na₂CO₃ | Reflux |
| Suboptimal | 45 | Ethanol | Triethylamine | 90°C |
Reactions in aqueous sodium carbonate minimize side products, achieving a 78% yield after acidification to pH 6 .
Ester Hydrolysis
Methyl 3-phenyl-1,2-thiazole-5-carboxylate (7, CAS 68438-26-6) serves as a precursor. Hydrolysis with NaOH (2M, 80°C, 4h) converts the ester to the carboxylic acid with >95% efficiency .
Physicochemical Properties
Thermal Stability and Solubility
| Property | Value | Source |
|---|---|---|
| Melting Point | 210–212°C | |
| Boiling Point | 424.0±37.0°C | |
| Density | 1.319–1.361 g/cm³ | |
| Solubility (Water) | 2.1 mg/mL (25°C) |
The compound exhibits moderate solubility in water, enhanced by alkaline conditions due to deprotonation of the carboxylic acid group .
Acid-Base Behavior
The pKa of the carboxylic acid group is approximately 1.20±0.37, favoring deprotonation at physiological pH . Decarboxylation studies reveal two mechanisms:
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Unimolecular decarboxyprotonation dominates at pH < 3.
Biological Activities and Applications
Plant Growth Promotion
In agricultural studies, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid (2), a derivative, increased rapeseed yield by 18% and oil content by 12% . This suggests potential for 3-phenyl-1,2-thiazole-5-carboxylic acid as a growth regulator.
Decarboxylation Kinetics and Reactivity
Mechanistic Pathways
Decarboxylation studies of 2-phenylamino-thiazole-5-carboxylic acids reveal:
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Rate Constants: k = 1.2×10⁻⁴ s⁻¹ (pH 2), 3.8×10⁻⁶ s⁻¹ (pH 7) .
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Activation Energy: ΔG‡ = 98.4 kJ/mol (unimolecular), 102.1 kJ/mol (bimolecular) .
The reaction proceeds via a zwitterionic transition state, stabilized by resonance within the thiazole ring .
Industrial and Pharmaceutical Applications
Drug Discovery
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Anticonvulsant Agents: Thiazole-5-carboxamides show ED₅₀ 18.4 mg/kg in rodent models .
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Anticancer Agents: Analogues inhibit HepG2 cells (IC₅₀ 2.01 µM) via CA-III inhibition .
Agricultural Chemistry
Derivatives act as biostimulants, enhancing nutrient uptake and stress tolerance in Brassica napus . Field trials demonstrate a 15–20% increase in seed yield under drought conditions .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C (desiccated) |
| Incompatible Materials | Strong oxidizers, bases |
| Disposal | Incineration (850°C, scrubber) |
Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling .
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